

Application Notes and Protocols for 11-O-Methylpseurotin A Cytotoxicity Assays

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B8101598

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Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin family of natural products, which are known for their diverse biological activities. While research on **11-O-Methylpseurotin A** is ongoing, its structural similarity to other pseurotins, such as Pseurotin A, suggests potential cytotoxic and other therapeutic effects. Pseurotin A has demonstrated cytotoxic effects against various cancer cell lines, including hepatic and breast cancer cells. This document provides detailed protocols for assessing the cytotoxicity of **11-O-Methylpseurotin A** using the widely accepted MTT and MTS colorimetric assays. These assays are fundamental in drug discovery and toxicology for evaluating the effect of a compound on cell viability and proliferation.

Data Presentation: Cytotoxicity of Pseurotin Analogs

Quantitative data on the specific cytotoxicity of **11-O-Methylpseurotin A** is not extensively available in published literature. However, the cytotoxic activity of the parent compound, Pseurotin A, against various cancer cell lines can serve as a valuable reference for designing dose-response experiments for **11-O-Methylpseurotin A**.

Compound	Cell Line	Assay	IC50
Pseurotin A	Human non-tumorigenic prostatic epithelial cells (RWPE-1)	MTT	Significant cell toxicity observed starting from 0.75 mM[1]
Pseurotin A	Human non-tumorigenic colon epithelial cells (CCD 841 CoN)	MTT	Significant cell toxicity observed starting at 0.5 mM[1]

Postulated Signaling Pathway of 11-O-Methylpseurotin A in *Saccharomyces cerevisiae*

11-O-Methylpseurotin A has been shown to selectively inhibit a Hof1 deletion strain in *Saccharomyces cerevisiae*. Hof1 is a key protein involved in cytokinesis, the final stage of cell division. It plays a crucial role in the coordination of actomyosin ring contraction and the formation of the primary septum. The diagram below illustrates the postulated mechanism of action where **11-O-Methylpseurotin A**'s inhibition of Hof1 disrupts these critical cytokinesis processes.

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References

- 1. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
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